CC1(C)CC(=O)c2cc(N)ccc2O1
. The InChI code is 1S/C11H13NO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6,12H2,1-2H3
.
The compound is derived from the chroman family, specifically incorporating an amino group at the 6-position and two methyl groups at the 2-position. It is primarily synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The compound's CAS Registry Number is 186774-62-9, which facilitates its identification in chemical databases and literature.
The synthesis of 6-Amino-2,2-dimethyl-chroman-4-one typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with aniline in the presence of a catalyst. This process requires careful control of reaction conditions such as temperature and time to optimize yield and purity.
For larger-scale production, continuous flow reactors may be utilized to improve efficiency and consistency. The industrial process typically emphasizes rigorous quality control measures to ensure product purity and compliance with safety regulations.
The molecular structure of 6-Amino-2,2-dimethyl-chroman-4-one features a fused ring system comprising a benzene ring and a saturated cyclopentane ring. The presence of the amino group at the 6-position significantly influences its reactivity and biological properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds. Characteristic peaks corresponding to functional groups can be identified to verify successful synthesis.
6-Amino-2,2-dimethyl-chroman-4-one is involved in various chemical reactions:
The reactions yield various derivatives:
The mechanism of action for 6-Amino-2,2-dimethyl-chroman-4-one involves interaction with specific molecular targets within biological systems. It has been studied for potential enzyme inhibition properties, particularly against enzymes involved in various metabolic pathways.
Research indicates that this compound may act as an inhibitor for certain enzymes related to cancer progression or microbial resistance. The precise pathways remain under investigation but suggest a role in modulating biochemical processes .
6-Amino-2,2-dimethyl-chroman-4-one is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and acetone.
The compound exhibits stability under standard laboratory conditions but can undergo transformations under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations relevant to synthetic organic chemistry.
It is classified as having acute oral toxicity (Category 4) and chronic aquatic toxicity (Category 2), necessitating careful handling in laboratory settings.
6-Amino-2,2-dimethyl-chroman-4-one has several applications across various fields:
The systematic IUPAC name for this compound is 6-amino-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, unambiguously defining its benzopyranone core and substituent positions [2]. The chroman-4-one scaffold comprises a fused benzene ring and a six-membered oxygen-containing heterocycle with a ketone at the 4-position. The amino group (-NH₂) occupies the benzene ring's para position relative to the heterocyclic oxygen (C6), while two methyl groups cap the C2 carbon. The non-planar structure adopts a puckered conformation due to sp³ hybridization at C2 and C3. No chiral centers exist due to symmetry at the quaternary C2 dimethyl-substituted carbon, precluding stereoisomers [2] [6].
The structural modifications at C2 and C6 critically influence electronic properties and reactivity. Key comparisons include:
Table 1: Structural Comparison of Chroman-4-one Derivatives
Compound | C2 Substituent | C6 Substituent | Molecular Weight | Key Distinction |
---|---|---|---|---|
6-Amino-2,2-dimethyl-chroman-4-one | Two methyl groups | Amino (-NH₂) | 191.23 g/mol | Electron-donating groups enhance resonance |
Unsubstituted chroman-4-one [5] | Hydrogen atoms | Hydrogen atom | 176.21 g/mol | Lacks amino donor and steric protection |
6-Amino-2-ethyl-2-methyl-chroman-4-one [7] | Ethyl + methyl | Amino (-NH₂) | 205.25 g/mol | Increased steric bulk at C2 |
4,7-Dimethyl-2H-chromen-2-one [3] | Hydrogen atom | Hydrogen atom | 189.21 g/mol | Unsaturated lactone (coumarin) system |
The C2 dimethyl groups confer steric protection to the ketone, reducing nucleophilic attack susceptibility. The C6 amino group enables resonance donation into the benzopyranone system, red-shifting absorption spectra versus unsubstituted analogs. Compared to the unsaturated coumarin in [3], this compound's saturated C3-C4 bond limits π-conjugation but enhances flexibility [2] [5] [7].
As a crystalline solid under ambient conditions, it exhibits stability at room temperature (as indicated by standard storage recommendations) [2]. While explicit melting/boiling point data are unavailable in the search results, its molecular weight (191.23 g/mol) and hydrogen-bonding capacity suggest a moderately high melting point (>150°C), consistent with polar chromanone derivatives. The density is anticipated to range between 1.15–1.25 g/cm³, typical of fused heterocyclic systems. The quaternary C2 carbon and non-planar conformation reduce crystal packing efficiency versus planar coumarins [6] [8].
Polar protic solvents (e.g., methanol, ethanol) are predicted primary solubilization media due to hydrogen-bonding interactions with the amino and ketone groups. Limited aqueous solubility is expected, with moderate solubility in aprotic polar solvents (e.g., acetone, DMSO). The calculated partition coefficient (Log P) approximates 1.8–2.2, indicating moderate lipophilicity driven by the aromatic ring and alkyl groups. This value balances the hydrophilic amino group against the hydrophobic dimethyl-substituted ring. Such Log P suggests moderate membrane permeability, positioning it within "drug-like" chemical space despite its research-exclusive status [1] [4].
¹H NMR (predicted based on structure [2] [4]):
Table 2: Predicted ¹³C NMR Assignments
Carbon Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Rationale |
---|---|---|---|
C4 (Carbonyl) | 190–195 | Quaternary | Deshielded ketone |
C6 | 145–150 | Quaternary | Amino-substituted arene carbon |
C2 | 70–75 | Quaternary | Aliphatic carbon with two methyl groups |
C3 | 40–45 | Methylene | Adjacent to carbonyl and quaternary C |
C2-CH₃ | 25–30 | Methyl | Electron-rich alkyl groups |
Aromatic CH | 105–120 | Methine | Multiple signals |
IR Spectroscopy:
Electron ionization (EI-MS) of this compound (molecular ion: m/z 191.23 [M]⁺) yields characteristic fragments:
Table 3: Major Mass Spectral Fragments
m/z Ratio | Fragment Ion | Proposed Fragmentation Pathway |
---|---|---|
191 | [M]⁺ | Molecular ion |
176 | [M−CH₃]⁺ | Methyl radical elimination from C2 |
148 | C₈H₆NO⁺ or C₉H₈O₂⁺ | Ring cleavage with H-rearrangement |
134 | C₇H₈NO⁺ | Loss of C₄H₅O from heterocycle |
106 | C₆H₆N⁺ | Amino-substituted toluene ion |
The fragmentation pathway confirms the C2 dimethyl substitution (initial CH₃ loss) and the stability of the amino-substituted aromatic system [1] [4]. High-resolution mass spectrometry would precisely distinguish isobaric fragments like m/z 148 (C₈H₆NO⁺ vs. C₉H₈O₂⁺).
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3